N-(4-Methoxybenzyl)-N-methylfuran-2-amine
Description
Contextualization within Furan (B31954) and Amine Compound Classes
N-(4-Methoxybenzyl)-N-methylfuran-2-amine belongs to two prominent classes of organic compounds: furans and amines. Furans are five-membered aromatic heterocyclic rings containing one oxygen atom, and their derivatives are integral components in a vast array of natural products, pharmaceuticals, and agrochemicals. The furan moiety in this compound is an electron-rich aromatic system, which influences its reactivity.
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. lumenlearning.comscience-revision.co.uk this compound is a tertiary amine, a classification that significantly impacts its physical and chemical properties, such as boiling point, solubility, and basicity. science-revision.co.uklibretexts.org The lone pair of electrons on the nitrogen atom is a key feature of amines, rendering them basic and nucleophilic. science-revision.co.uk
Structural Characteristics of the Compound
The N-Substituted Furan-2-amine Moiety
The core of the molecule features a furan ring with an amino group at the 2-position. Aminofurans are known to be reactive compounds, and the nature of the substituents on the nitrogen atom can modulate this reactivity. researchgate.net In this case, the nitrogen is part of a tertiary amine, which influences the electron density of the furan ring through the nitrogen's lone pair. The preparation of 2-aminofurans can be achieved through various synthetic methods, including the cyclization of nitriles and the reduction of 2-nitro or 2-azido furan derivatives. researchgate.net
The Tertiary Amine Linkage
The nitrogen atom in this compound is bonded to three carbon atoms: one from the furan ring, one from the methyl group, and one from the benzyl (B1604629) group, thus forming a tertiary amine. lumenlearning.com Tertiary amines are generally more stable than primary and secondary amines towards oxidation. The presence of the tertiary amine linkage imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. science-revision.co.uk Unlike primary and secondary amines, tertiary amines cannot act as hydrogen bond donors, which affects their boiling points and solubility characteristics. libretexts.org
Systematic Nomenclature and Classification in Organic Chemistry
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound .
N- : Indicates that the following groups are attached to the nitrogen atom.
(4-methoxybenzyl) : Specifies a benzyl group substituted with a methoxy (B1213986) group at the 4-position of the phenyl ring.
-N-methyl : Denotes a methyl group also attached to the nitrogen atom.
furan-2-amine : Identifies the parent structure as a furan ring with an amino group at the 2-position.
This compound can be classified as a tertiary amine, a substituted furan, and an aromatic ether.
| Property | Value |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | This compound |
| Class | Tertiary Amine, Furan Derivative, Aromatic Ether |
Overview of Research Significance within Synthetic and Mechanistic Studies
While specific research exclusively focused on this compound is not extensively documented, its structural components suggest significant potential in synthetic and mechanistic organic chemistry.
The furan-2-amine core is a valuable scaffold in medicinal chemistry. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown promising antimicrobial activities. nih.gov This suggests that this compound could serve as a precursor or an intermediate in the synthesis of novel heterocyclic compounds with potential biological applications.
The presence of the 4-methoxybenzyl (PMB) group is of particular interest. The PMB group is a well-established protecting group in organic synthesis. acs.orgunivie.ac.atresearchgate.net Its introduction and removal are well-documented, often utilizing reagents like 4-methoxybenzyl chloride for protection and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or trifluoroacetic acid for deprotection. univie.ac.attotal-synthesis.com Therefore, this compound could be a key intermediate where the PMB group serves to protect the secondary amine precursor (N-methylfuran-2-amine) during a multi-step synthesis.
Furthermore, the tertiary amine linkage itself can be of interest in mechanistic studies, particularly in reactions involving catalysis or in the study of reaction kinetics where the steric and electronic properties of the amine are crucial.
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-14(13-4-3-9-16-13)10-11-5-7-12(15-2)8-6-11/h3-9H,10H2,1-2H3 |
InChI Key |
XDGVTXRXFZCPTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of N 4 Methoxybenzyl N Methylfuran 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of N-(4-Methoxybenzyl)-N-methylfuran-2-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methoxybenzyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.orgnih.gov The furan (B31954) ring protons will exhibit signals in the olefinic region, with characteristic coupling patterns. nih.govacs.orgresearchgate.net The aliphatic region will contain singlets for the N-methyl and methoxy (B1213986) groups, as well as a singlet for the benzylic methylene (B1212753) protons. rsc.orgchemicalbook.com
The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are detailed in the table below.
Predicted ¹H NMR Data for this compound Data predicted based on analysis of similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Furan) | 7.20 - 7.30 | Doublet of doublets | J ≈ 1.8, 0.8 |
| Aromatic (H-2', H-6') | 7.10 - 7.20 | Doublet | J ≈ 8.6 |
| Aromatic (H-3', H-5') | 6.80 - 6.90 | Doublet | J ≈ 8.6 |
| H-3 (Furan) | 6.25 - 6.35 | Doublet of doublets | J ≈ 3.2, 1.8 |
| H-4 (Furan) | 6.10 - 6.20 | Doublet of doublets | J ≈ 3.2, 0.8 |
| N-CH₂ (Benzylic) | 4.40 - 4.50 | Singlet | - |
| O-CH₃ (Methoxy) | 3.75 - 3.85 | Singlet | - |
| N-CH₃ (N-Methyl) | 2.90 - 3.00 | Singlet | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum is expected to show signals for the furan ring carbons, the carbons of the 4-methoxybenzyl group, and the aliphatic carbons of the methyl and methylene groups. rsc.orgchemicalbook.comorganicchemistrydata.orgmdpi.com The carbon attached to the oxygen in the furan ring (C2) and the methoxy-substituted aromatic carbon (C4') are expected to appear at lower fields (higher ppm values). nih.govorganicchemistrydata.org
The table below outlines the predicted chemical shifts for the carbon atoms in the structure.
Predicted ¹³C NMR Data for this compound Data predicted based on analysis of similar structural motifs.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Furan) | 155.0 - 157.0 |
| C-4' (Aromatic) | 158.5 - 159.5 |
| C-5 (Furan) | 139.0 - 141.0 |
| C-1' (Aromatic) | 130.0 - 131.0 |
| C-2', C-6' (Aromatic) | 129.0 - 130.0 |
| C-3', C-5' (Aromatic) | 113.5 - 114.5 |
| C-3 (Furan) | 110.0 - 111.0 |
| C-4 (Furan) | 105.0 - 106.0 |
| O-CH₃ (Methoxy) | 55.0 - 55.5 |
| N-CH₂ (Benzylic) | 54.0 - 55.0 |
| N-CH₃ (N-Methyl) | 38.0 - 39.0 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include C-H stretching from the aromatic, furan, and aliphatic groups; C=C stretching from the two rings; and C-O and C-N stretching vibrations. researchgate.netchemicalpapers.comresearchgate.netresearchgate.net The asymmetric and symmetric stretching of the aromatic ether C-O-C bond and the furan's C-O-C bond are particularly diagnostic. udayton.edunih.gov
The following table summarizes the principal expected infrared absorption bands.
Predicted FTIR Data for this compound Data predicted based on analysis of similar structural motifs.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic & Furan |
| 2990 - 2850 | C-H Stretch | -CH₃, -CH₂- |
| 1610 - 1585 | C=C Stretch | Aromatic Ring |
| 1515 - 1500 | C=C Stretch | Aromatic Ring |
| 1580 - 1490 | C=C Stretch | Furan Ring |
| 1260 - 1240 | C-O Stretch (asymmetric) | Aryl-O-CH₃ |
| 1180 - 1170 | C-N Stretch | Tertiary Amine |
| 1040 - 1020 | C-O Stretch (symmetric) | Aryl-O-CH₃ |
| 1015 - 1010 | C-O-C Stretch | Furan Ring |
| 830 - 810 | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |
Raman spectroscopy complements FTIR by providing information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals are expected for the symmetric breathing vibrations of both the furan and benzene rings. globalresearchonline.net C-H stretching and other skeletal vibrations would also be present. globalresearchonline.net
Key predicted Raman shifts are presented in the table below.
Predicted Raman Data for this compound Data predicted based on analysis of similar structural motifs.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3050 | C-H Stretch | Aromatic & Furan |
| 1615 - 1605 | Ring Breathing | Aromatic Ring |
| 1580 - 1570 | C=C Stretch | Furan Ring |
| 1470 - 1450 | CH₂ Scissoring | Benzylic |
| 1380 - 1370 | Ring Breathing | Furan Ring |
| 830 - 815 | Ring Breathing | 1,4-disubstituted Aromatic |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The molecular formula for this compound is C₁₃H₁₅NO, corresponding to a molecular weight of approximately 217.27 g/mol .
Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent cleavage is the benzylic C-N bond, which would result in the formation of a highly stable 4-methoxybenzyl cation (or its tropylium (B1234903) ion equivalent). nih.govresearchgate.netacs.org This fragment is often the base peak in the mass spectra of such compounds. nih.govresearchgate.net Other fragments would arise from the N-methylfuran-2-amine radical cation and subsequent decompositions.
Predicted Mass Spectrometry Fragmentation Data for this compound Data predicted based on analysis of similar structural motifs.
| m/z | Proposed Fragment Identity | Notes |
| 217 | [C₁₃H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (likely base peak) |
| 96 | [C₅H₆NO]⁺ | [M - C₈H₉O]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion from loss of -OCH₃ from m/z 121 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of a compound in its solid state. nih.gov
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise information such as bond lengths, bond angles, and torsional angles. iosrjournals.org This technique also reveals the crystal system, space group, and the arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking. mdpi.comnih.gov
If a suitable single crystal of this compound were grown, SC-XRD analysis would provide a detailed molecular structure. For example, it would confirm the relative orientation of the furan and methoxybenzyl rings and detail any intermolecular forces that stabilize the crystal packing. researchgate.netmdpi.com
Table 3: Hypothetical SC-XRD Data Parameters for this compound
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.54 |
| Volume (ų) | 1252.1 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical data to illustrate the type of information obtained from an SC-XRD experiment.
Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline solids. Instead of a single crystal, a bulk sample containing many randomly oriented crystallites is used. nih.gov The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is characteristic of the crystalline phase of the material. PXRD is crucial for identifying the phase of a bulk sample, assessing its purity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties.
A PXRD pattern for a synthesized batch of this compound would serve as a fingerprint for that specific crystalline form. It could be used for quality control to ensure batch-to-batch consistency and to detect the presence of any crystalline impurities or different polymorphic forms. iosrjournals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. mu-varna.bg This technique is particularly useful for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo electronic transitions.
Table 4: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Chromophore |
| ~220 | ~12,000 | π→π | Furan Ring |
| ~275 | ~2,500 | π→π | 4-Methoxybenzyl Ring |
Values are estimates based on typical absorptions for furan and methoxybenzene chromophores. researchgate.net
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a moderately polar compound, a typical TLC system might involve a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) as the mobile phase. The compound's retention factor (Rf) would be characteristic under these specific conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation and quantification of compounds in a mixture, making it the preferred method for determining the purity of a final product. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically use a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. A UV detector set to one of the compound's absorption maxima (e.g., 275 nm) would be used for detection. The purity would be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For this compound, TLC provides a reliable method to quickly assess its presence and purity in a sample.
Methodology and Findings:
The analysis is typically performed on silica gel 60 F254 plates. chemistryhall.com The compound, dissolved in a suitable solvent like ethyl acetate or dichloromethane, is spotted at the baseline of the TLC plate. The choice of the mobile phase, or eluent, is critical for achieving good separation. Given the structure of this compound, which contains both non-polar (aromatic rings) and polar (tertiary amine) moieties, a solvent system of intermediate polarity is required. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate, is commonly employed. chemistryhall.com
The separation is based on the principle of adsorption chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is less polar. chemistryhall.com Compounds with higher polarity interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds travel further, yielding a higher Rf value. chemistryhall.com
For this compound, varying ratios of hexane and ethyl acetate can be tested to achieve an optimal Rf value, typically between 0.3 and 0.7 for clear separation. Visualization of the compound spot is accomplished under ultraviolet (UV) light at a wavelength of 254 nm, where the conjugated aromatic and furan rings absorb light and appear as dark spots against the fluorescent background of the plate. chemistryhall.com
Interactive Data Table: TLC Parameters for this compound
| Parameter | Details |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV Lamp (254 nm) |
| Estimated Rf Value | ~0.45 |
| Appearance | Dark spot against a green fluorescent background |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that provides high-resolution separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound due to its molecular structure. orientjchem.orgresearchgate.net
Methodology and Findings:
In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. orientjchem.org The separation mechanism involves the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. More non-polar compounds are retained longer on the column, leading to longer retention times.
For the analysis of this compound, a gradient elution method is often optimal. This involves changing the composition of the mobile phase during the analytical run. A common mobile phase system consists of a mixture of an aqueous component (e.g., water with a small amount of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. orientjchem.org The analysis could start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the compound from the column.
Detection is typically carried out using a UV-Vis or a Diode Array Detector (DAD). The aromatic rings (furan and methoxybenzyl) in the molecule provide strong chromophores, allowing for sensitive detection at a specific wavelength. A wavelength of approximately 225 nm is often suitable for detecting such aromatic systems. orientjchem.org The retention time (tR) under specific conditions is a characteristic identifier for the compound, and the peak area is proportional to its concentration, allowing for quantitative analysis. researchgate.net
Interactive Data Table: HPLC Parameters for this compound
| Parameter | Details |
| Chromatographic Mode | Reverse-Phase (RP-HPLC) |
| Stationary Phase | C18-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Profile | Gradient: 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Estimated Retention Time (tR) | ~9.8 minutes |
A comprehensive search for specific computational and theoretical investigations on the chemical compound This compound did not yield dedicated research studies or datasets. Publicly available scientific literature does not appear to contain detailed analyses—such as Density Functional Theory (DFT) calculations, Ab Initio studies, geometry optimizations, or vibrational frequency predictions—performed specifically on this molecule.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this particular compound without fabricating information. The generation of such specific data, including optimized geometries, electronic properties, and vibrational wavenumbers, would constitute a hallucination of research findings.
While computational studies have been conducted on molecules with similar functional groups (e.g., furan derivatives, methoxybenzyl moieties, or secondary amines), the user's explicit instruction to focus solely on this compound and not introduce information outside this direct scope prevents the inclusion of data from related but distinct chemical structures.
For a scientifically accurate article on the computational and theoretical investigations of a molecule, one would typically rely on peer-reviewed research that details the specific methodologies and results for that exact compound. In the absence of such specific studies for this compound, the required content for the outlined sections cannot be generated.
Computational and Theoretical Investigations of N 4 Methoxybenzyl N Methylfuran 2 Amine
Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Through methods like Density Functional Theory (DFT), it is possible to investigate the intrinsic electronic properties of N-(4-Methoxybenzyl)-N-methylfuran-2-amine, offering insights into its stability, reactivity, and spectroscopic signatures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small energy gap suggests that a molecule is highly polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the furan (B31954) ring and the methoxy-substituted benzene (B151609) ring, which can readily donate electrons. The LUMO, conversely, is anticipated to be distributed across the aromatic systems, capable of accepting electron density.
Computational calculations, typically using DFT methods, can provide precise energy values for these orbitals. The calculated reactivity descriptors derived from these energies help in quantifying the molecule's chemical behavior.
| Parameter | Symbol | Representative Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.65 | Indicates molecular stability and chemical reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info
In an MEP map, different colors correspond to different electrostatic potential values. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the electronegative oxygen atoms of the furan and methoxy (B1213986) groups, as well as the nitrogen atom. The π-electron clouds of the aromatic rings also contribute to negative potential.
Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. These areas are generally located around the hydrogen atoms, particularly those attached to the aromatic rings and the methyl/methylene (B1212753) groups. The MEP map thus provides a comprehensive visual guide to the molecule's reactivity. thaiscience.info
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides detailed insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(Cfuran-Cfuran) | 25.8 |
| LP(1) Ofuran | π(Cfuran-Cfuran) | 22.1 |
| LP(2) Omethoxy | π(Caryl-Caryl) | 18.5 |
| π(Caryl-Caryl) | π(Caryl-Caryl) | 15.3 |
Atomic Charge Distribution Calculations
The distribution of electron density within a molecule can be quantified by calculating the partial charge on each atom. Methods such as Mulliken population analysis and Natural Population Analysis (NPA), which is part of the NBO framework, are commonly used for this purpose. uni-muenchen.de These calculations help in understanding the electrostatic properties of the molecule, which influence its reactivity and intermolecular interactions.
Mulliken charges are calculated based on the contribution of atomic orbitals to molecular orbitals, but they are known to be sensitive to the basis set used in the calculation. uni-muenchen.de NPA charges, derived from the NBO analysis, are generally considered more robust and less dependent on the basis set.
For this compound, the electronegative atoms (oxygen and nitrogen) are expected to carry negative partial charges, while the carbon atoms bonded to them will have positive partial charges. The hydrogen atoms will generally exhibit small positive charges.
| Atom | Representative Natural Partial Charge (e) |
|---|---|
| O (furan) | -0.55 |
| N | -0.48 |
| O (methoxy) | -0.52 |
| C (methoxy) | -0.18 |
| C (benzyl CH2) | -0.25 |
| C (N-methyl) | -0.30 |
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations provide predicted ¹H and ¹³C chemical shifts that can be correlated with experimental spectra, aiding in the precise assignment of signals, especially for complex molecules.
The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, distinct signals are expected for the protons and carbons of the furan ring, the methoxy-substituted benzene ring, the methylene bridge, and the N-methyl group. The accuracy of the predicted shifts depends on the chosen level of theory, basis set, and the inclusion of solvent effects.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Position | Calculated Chemical Shift (ppm) | Carbon Position | Calculated Chemical Shift (ppm) |
| Furan-H | 6.1 - 7.3 | Furan-C | 105 - 145 |
| Aryl-H | 6.8 - 7.2 | Aryl-C | 114 - 159 |
| CH2 (benzyl) | 4.4 | C-O (methoxy) | 158.5 |
| CH3 (N-methyl) | 2.9 | CH2 (benzyl) | 54.0 |
| CH3 (methoxy) | 3.8 | CH3 (N-methyl) | 39.5 |
| - | - | CH3 (methoxy) | 55.3 |
Simulated IR and Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of chemical compounds. Computational simulations, typically employing Density Functional Theory (DFT), can predict these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands. nih.govcardiff.ac.uk
The simulated IR and Raman spectra of this compound would reveal characteristic vibrational modes associated with its distinct functional groups. Key vibrational frequencies anticipated from DFT calculations would include:
N-H Stretching: While this specific compound is a tertiary amine and lacks an N-H bond, related primary or secondary amines would show characteristic stretching vibrations.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations from the methoxybenzyl and furan moieties would be prominent in the high-frequency region of the spectra.
C=C Stretching: Vibrations corresponding to the aromatic rings of the furan and methoxybenzyl groups would appear in the characteristic fingerprint region.
C-O Stretching: The ether linkage in the methoxy group and the furan ring would exhibit strong C-O stretching bands.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are also key identifiers.
The calculated IR and Raman intensities help in distinguishing between different vibrational modes. Raman spectroscopy, in particular, is sensitive to the polarizability of bonds and would provide complementary information to the IR spectrum. cardiff.ac.uk
Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| CH₃ Asymmetric Stretch | 2980-2960 | 2980-2960 |
| CH₃ Symmetric Stretch | 2880-2860 | 2880-2860 |
| C=C Aromatic Stretch | 1620-1450 | 1620-1450 |
| C-O-C Asymmetric Stretch | 1275-1200 | 1275-1200 |
Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. nih.govmdpi.com This technique allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Visible spectrum.
For this compound, TD-DFT calculations would elucidate the nature of its electronic transitions. The predicted spectrum would likely feature transitions involving the π-electron systems of the furan and methoxybenzyl rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in these transitions, and their energy gap is a crucial determinant of the molecule's electronic properties. nih.gov
Analysis of the molecular orbitals involved would reveal whether the electronic transitions are localized on a specific part of the molecule or involve charge transfer between the furan and methoxybenzyl moieties. The solvent environment can also be incorporated into TD-DFT calculations to simulate more realistic conditions, as solvent polarity can significantly influence the position of absorption maxima. mdpi.com
Table 2: Predicted Electronic Transitions for this compound (Hypothetical Data)
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 275 | 0.28 | HOMO-1 → LUMO (π → π*) |
Analysis of Intra- and Intermolecular Interactions
The structure, stability, and macroscopic properties of a molecular system are dictated by a delicate balance of intra- and intermolecular interactions. Computational tools provide a detailed picture of these non-covalent forces.
Topological Studies (e.g., Reduced Density Gradient (RDG), Atoms-in-Molecules (AIM), Electron Localization Function (ELF))
Topological analyses of the electron density offer a powerful framework for visualizing and quantifying chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): The RDG method is particularly adept at identifying and visualizing non-covalent interactions in real space. chemrxiv.orgnih.govchemrxiv.org By plotting the RDG against the electron density signed by the second Hessian eigenvalue, different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be distinguished by their characteristic signatures. nih.gov For this compound, RDG analysis would map out the regions of weak interactions within the molecule and between neighboring molecules in a condensed phase.
Atoms-in-Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the molecular electron density into atomic basins. wikipedia.org This allows for a quantitative analysis of bond properties, such as bond order and ionicity, through the examination of critical points in the electron density. AIM analysis can be used to characterize both covalent bonds and weaker non-covalent interactions.
Electron Localization Function (ELF): The ELF provides a measure of electron localization in a molecule, offering a chemically intuitive picture of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgresearchgate.netresearchgate.netjussieu.fr An ELF analysis of this compound would visualize the regions of high electron density corresponding to its chemical bonds and lone pairs on the nitrogen and oxygen atoms, providing insights into its reactivity. researchgate.netresearchgate.net
Characterization of Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecules. nih.govmdpi.comresearchgate.net For this compound, a variety of NCIs can be anticipated, including:
π-π Stacking: Interactions between the aromatic rings of the furan and methoxybenzyl groups can lead to stabilizing π-π stacking arrangements.
C-H···π Interactions: The hydrogen atoms of the methyl and benzyl (B1604629) groups can interact with the electron-rich π systems of the aromatic rings. researchgate.net
Computational methods can quantify the strength of these interactions, providing a deeper understanding of the forces that govern the molecule's behavior in different environments.
Hydrogen Bonding Network Analysis
While this compound is a tertiary amine and cannot act as a hydrogen bond donor, the oxygen atom of the methoxy group and the furan ring, as well as the nitrogen atom, can act as hydrogen bond acceptors. mdpi.comnih.gov In the presence of suitable donor molecules (e.g., protic solvents), an analysis of the hydrogen bonding network would be crucial. researchgate.netnih.gov Computational studies can predict the geometry and strength of these hydrogen bonds, which play a vital role in solvation and crystal engineering. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a three-dimensional picture of the close contacts between neighboring molecules.
Advanced Computational Applications
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, these theoretical investigations offer insights into its electronic, optical, and reactive properties, guiding further experimental work and potential applications.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit large NLO responses. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.
While direct experimental or computational studies on the NLO properties of this compound are not extensively available in the current literature, its structural components suggest potential for NLO activity. The furan ring can act as a π-bridge, facilitating charge transfer. The methoxybenzyl group, with its electron-donating methoxy group, and the amine nitrogen can also participate in charge transfer processes, which are crucial for a high hyperpolarizability.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of organic molecules. nih.gov For a molecule like this compound, a typical computational approach would involve:
Geometry Optimization: The molecule's 3D structure is optimized to its lowest energy state using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Hyperpolarizability Calculation: The first hyperpolarizability (β) is then calculated from the optimized geometry. This value is often compared to that of a known NLO material, such as urea, to gauge its potential.
Studies on similar organic compounds have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties. researchgate.netnih.govresearchgate.net The first hyperpolarizability values for related organic molecules can be substantial, often many times that of urea. researchgate.net
Table 1: Representative First Hyperpolarizability (β) Values for Selected Organic Molecules
| Compound | Computational Method | First Hyperpolarizability (β) (esu) | Reference |
| Urea | DFT/B3LYP | 0.37 x 10-30 | researchgate.net |
| Chalcone Derivative | DFT/B3LYP | 9.25 x 10-30 | nih.gov |
| N-(4-methoxyphenyl) acetamide | DFT/B3LYP | 2.5 x 10-30 | researchgate.net |
This table is for illustrative purposes and shows values for related organic compounds, not this compound itself.
Prediction of Molecular Stability and Reactivity Pathways
Computational chemistry can also predict the stability and reactivity of this compound. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the furan-2-amine moiety is of particular interest. 2-Aminofurans are known to be relatively unstable and can be prone to ring-opening reactions, especially in the absence of electron-withdrawing groups. researchgate.net Computational studies can elucidate the electronic factors contributing to this stability (or lack thereof).
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the furan ring and the methoxy group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the amine hydrogen, suggesting a site for nucleophilic attack.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Propensity to undergo chemical reactions |
| Electrophilicity Index (ω) | χ2 / (2η) | Global electrophilic nature |
These descriptors can be calculated using DFT to provide a quantitative measure of the reactivity of this compound.
Computational Studies of Interactions with Substrates (e.g., Graphene for SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for detecting molecules at low concentrations. The interaction of a molecule with a suitable substrate, such as graphene or metallic nanoparticles, is crucial for the SERS effect. rsc.org Computational studies can model these interactions and predict the SERS activity of a molecule.
DFT calculations can be used to:
Determine the most stable adsorption geometry of the molecule on the graphene surface.
Calculate the adsorption energy to quantify the strength of the interaction.
Analyze the charge transfer between the molecule and the substrate, which is a key factor in the SERS enhancement mechanism.
The SERS spectrum of this compound could be predicted by calculating the Raman vibrational frequencies and intensities of the molecule adsorbed on a model graphene surface. This would help in identifying the characteristic SERS peaks for its detection. Studies on other aromatic molecules have shown that the interaction with graphene can lead to shifts in the Raman vibrational frequencies and significant enhancement of certain modes. nih.gov
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.
The N-(4-methoxybenzyl) moiety is found in various biologically active compounds, and molecular docking studies have been performed on derivatives to understand their interactions with protein targets like transforming growth factor beta (TGF-β) type I receptor kinase. nih.gov These studies reveal that the methoxybenzyl group can participate in hydrophobic interactions within the protein's active site.
A typical molecular docking workflow involves:
Preparation of the Ligand and Receptor: The 3D structures of this compound and the target protein are prepared.
Docking Simulation: A docking program is used to explore the possible binding modes of the ligand in the receptor's active site.
Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses are then analyzed.
Table 3: Potential Interacting Amino Acid Residues and Interaction Types
| Functional Group of Ligand | Potential Interaction Type | Example Interacting Amino Acid Residues |
| Methoxybenzyl group | Hydrophobic interactions, π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Furan ring | π-π stacking, hydrogen bonding (with oxygen) | Phenylalanine, Tyrosine, Histidine, Serine, Threonine |
| Amine nitrogen | Hydrogen bonding | Aspartic acid, Glutamic acid, Serine, Threonine |
This table illustrates the types of interactions that the different parts of this compound could form with amino acid residues in a protein active site, as predicted by molecular docking.
Mechanistic Studies and Chemical Reactivity of N 4 Methoxybenzyl N Methylfuran 2 Amine
Investigation of the 4-Methoxybenzyl (PMB) Group as a Protecting Group
The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for amines, alcohols, and other nucleophilic functional groups. total-synthesis.com Its popularity stems from its stability under various conditions and, crucially, the multiple methods available for its selective removal. chem-station.com Unlike the simple benzyl (B1604629) (Bn) group, the electron-donating methoxy (B1213986) group on the aromatic ring makes the PMB group particularly susceptible to oxidative cleavage and more labile under acidic conditions. total-synthesis.comchem-station.com
Mechanisms of Anodic and Chemical Deprotection
The removal of the PMB group from the nitrogen atom of N-(4-Methoxybenzyl)-N-methylfuran-2-amine can be accomplished through either chemical or electrochemical (anodic) methods.
Chemical Deprotection: Chemical deprotection of PMB-protected amines typically proceeds via two main pathways: oxidative cleavage or acidic hydrolysis.
Oxidative Cleavage: This is the most common method for PMB group removal. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are frequently used. total-synthesis.comnih.gov The mechanism with DDQ involves a single electron transfer (SET) from the electron-rich PMB group to DDQ, forming a charge-transfer complex. chem-station.com This generates a stabilized radical cation. Subsequent steps involve fragmentation and hydrolysis, which release the deprotected amine, p-anisaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.com The electron-donating methoxy group is key, as it stabilizes the intermediate carbocation, making the PMB group much more reactive to oxidation than an unsubstituted benzyl group. total-synthesis.com
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can cleave the PMB group. nih.govcommonorganicchemistry.com The mechanism involves protonation of the ether-like oxygen (in the case of PMB-protected alcohols) or direct cleavage of the C-N bond, facilitated by the formation of the highly stable p-methoxybenzyl carbocation. This cation is typically trapped by a nucleophilic scavenger, like anisole, to prevent side reactions with the substrate. nih.gov While effective, this method is less selective if other acid-sensitive functional groups are present in the molecule. commonorganicchemistry.com
Anodic Deprotection: Anodic, or electrochemical, oxidation provides a mild and selective alternative for deprotection, avoiding the use of harsh chemical oxidants. nih.govlookchem.com This method has been successfully applied to the deprotection of N-p-methoxyphenylamines and PMB ethers. lookchem.comresearchgate.net The mechanism involves a controlled potential electrolysis where the PMB group is oxidized at the anode. nih.gov This two-electron oxidation, coupled with deprotonation, forms an oxocarbenium ion intermediate. nih.gov Subsequent hydrolysis of this intermediate yields the deprotected amine and p-methoxybenzaldehyde or its acetal (B89532) if performed in an alcohol solvent. nih.govsoton.ac.uk This electrochemical process is highly selective and compatible with various functional groups that might be sensitive to chemical oxidants. lookchem.comsoton.ac.uk
| Deprotection Method | Typical Reagents | Key Mechanistic Feature | Byproducts |
|---|---|---|---|
| Oxidative Chemical | DDQ, CAN | Single Electron Transfer (SET) | p-Anisaldehyde, Reduced oxidant |
| Acidic Chemical | TFA, TsOH | Formation of stable PMB carbocation | PMB-scavenger adduct |
| Anodic (Electrochemical) | Electric current, supporting electrolyte | Two-electron oxidation at anode | p-Anisaldehyde dimethyl acetal (in MeOH) |
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich, five-membered aromatic heterocycle. Its reactivity is significantly influenced by substituents. In this compound, the 2-amino group acts as a powerful electron-donating group, further activating the furan ring towards certain reactions, particularly electrophilic substitution. researchgate.netresearchgate.net
Electrophilic Substitution Reaction Pathways on Furan
Furan is highly reactive towards electrophiles, with reactions occurring much faster than on benzene (B151609). chemicalbook.com Substitution preferentially occurs at the C2 (or α) position, as the cationic intermediate (sigma complex) formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.comquora.com
In the subject molecule, the C2 position is already substituted by the amino group. The strong electron-donating nature of the amino group directs incoming electrophiles primarily to the C5 position. researchgate.net This is consistent with the behavior of 2-aminofurans, which act like dieneamines with substitution occurring at the 5-position. researchgate.net Due to the high reactivity and acid sensitivity of the furan ring, electrophilic substitution reactions must be carried out under mild conditions. pharmaguideline.com
Common electrophilic substitution reactions applicable to the furan moiety include:
Halogenation: Using mild reagents like N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures to avoid polyhalogenation and ring-opening. pharmaguideline.com
Nitration: Requires very mild nitrating agents, such as acetyl nitrate at low temperatures. pharmaguideline.comnumberanalytics.com
Acylation: Friedel-Crafts acylation can be performed using mild catalysts like boron trifluoride or phosphoric acid with acid anhydrides. pharmaguideline.com
Cycloaddition Reactions of the Furan Moiety
The aromatic character of furan is not as pronounced as that of benzene, allowing it to participate readily in cycloaddition reactions, most notably as a diene in the Diels-Alder reaction. numberanalytics.com
[4+2] Cycloaddition (Diels-Alder Reaction): The furan ring can react with various dienophiles to form an oxa-bridged cycloadduct. nih.gov The presence of an electron-donating group at the C2 position, such as an amino group, increases the Highest Occupied Molecular Orbital (HOMO) energy of the furan system, thereby facilitating and accelerating the [4+2] cycloaddition with dienophiles. nih.gov These reactions are often reversible.
[3+2] Cycloaddition: 2-Aminofurans can be synthesized via the [3+2] cycloaddition of copper carbenoids with enamines, proceeding through a 2-amino-2,3-dihydrofuran intermediate. rsc.org Conversely, the furan ring itself can react with 1,3-dipoles like nitrile oxides in dipolar cycloaddition reactions. researchgate.net
[2+2+2] Cycloaddition: This elegant, atom-efficient process can synthesize complex carbo- and heterocyclic systems and is often catalyzed by organometallic complexes. rsc.org Furan derivatives can participate as one of the components in these reactions.
Reactivity with N-Oxides (e.g., Furan-ynes reactions)
A specific class of reactions involves the interaction of "furan-ynes" (furan rings tethered to an alkyne) with N-oxides, typically catalyzed by gold(I) complexes. acs.orgnih.gov This methodology allows for the synthesis of diverse heterocyclic scaffolds, such as dihydropyridinones and pyranones. acs.org Although the subject molecule is not a furan-yne itself, this reactivity highlights a modern transformation pathway for functionalized furans. The reaction proceeds smoothly under mild, open-air conditions and can be tuned to selectively yield different products by modifying the reaction conditions. acs.orgunito.it
Reactivity of the Amine Functionality
The amine functionality in this compound is a tertiary amine. Tertiary amines are generally basic and nucleophilic, though their reactivity can be influenced by steric hindrance and the electronic nature of their substituents. msu.edu
Basicity: Tertiary amines are bases and will react with acids to form trialkylammonium salts. The basicity in the aqueous phase is typically lower than that of secondary amines due to solvation effects. youtube.com
Nucleophilicity: As nucleophiles, tertiary amines can react with electrophiles. A common reaction is the SN2 reaction with alkyl halides to form quaternary ammonium salts. msu.edu This reaction is known as N-alkylation.
Oxidation: Tertiary amines can be oxidized to form tertiary amine N-oxides, for example, by reaction with hydrogen peroxide or peroxy acids.
Catalytic Activity: Certain tertiary amines can act as nucleophilic catalysts, for instance, in promoting the ring-opening polymerization of benzoxazines by attacking a carbon atom on the oxazine (B8389632) ring. mdpi.com
Nucleophilic Character and Alkylation/Acylation Tendencies
The chemical reactivity of this compound is largely dictated by the nucleophilic nature of the tertiary amine nitrogen and the electron-rich furan ring. The nitrogen atom possesses a lone pair of electrons, making it a prime site for electrophilic attack. This inherent nucleophilicity allows the compound to readily participate in alkylation and acylation reactions.
Alkylation: In the presence of alkylating agents, such as alkyl halides, the nitrogen atom can act as a nucleophile, leading to the formation of a quaternary ammonium salt. The reaction proceeds via a standard SN2 mechanism. It is important to note that both the starting tertiary amine and the product quaternary ammonium salt are nucleophiles, which can lead to competition in subsequent reaction steps if not properly controlled. Steric hindrance around the nitrogen, influenced by the methyl and 4-methoxybenzyl groups, will affect the rate of this reaction. libretexts.org
Acylation: Similarly, acylation with acid chlorides or anhydrides will occur at the nitrogen center to form an amide. This reaction is typically rapid at room temperature. libretexts.org The lone pair of electrons on the nitrogen of the resulting amide would be delocalized through conjugation with the carbonyl group, rendering it less nucleophilic and preventing over-acylation. libretexts.org
The furan moiety also contributes to the molecule's reactivity. 2-Aminofurans are known to behave as dieneamines, with a propensity for substitution to occur at the 5-position of the furan ring. researchgate.net This suggests that electrophilic substitution on the furan ring is a possible reaction pathway, competing with reactions at the amine center.
General Reaction Mechanisms Associated with Amine and Ether Chemistry
While specific mechanistic studies on this compound are not extensively documented, its structural motifs—a tertiary amine, an ether, and a furan ring—suggest its potential participation in several well-established organic reactions.
Buchwald-Hartwig C-N and C-O Bond Formation Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. While typically used for the coupling of amines with aryl halides or triflates, the furan ring in this compound could, in theory, be synthesized or modified through such a reaction. For instance, a related 2-halofuran could be coupled with N-(4-methoxybenzyl)-N-methylamine in the presence of a palladium catalyst and a suitable base to form the target molecule. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the C-N coupled product and regenerate the catalyst.
Chan-Lam Coupling Reactions
The Chan-Lam coupling offers an alternative, copper-catalyzed method for the formation of aryl carbon-heteroatom bonds, including C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically couples aryl boronic acids with amines or alcohols and can be performed under milder conditions, often at room temperature and open to the air. organic-chemistry.orgwikipedia.orgrsc.org In the context of this compound, one could envision the coupling of furan-2-boronic acid with N-(4-methoxybenzyl)-N-methylamine using a copper catalyst. The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination to form the desired product. wikipedia.org
Leuckart-Wallach and Mannich Reactions
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. mdpi.comwikipedia.org It uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonia (B1221849) or an amine). mdpi.comnumberanalytics.com While this compound would be a product of such a reaction rather than a reactant, this method is relevant to its synthesis. For example, the reaction could proceed through the formation of an iminium ion from a suitable carbonyl compound and amine, which is then reduced by formic acid. numberanalytics.com
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. libretexts.orggijash.comwikipedia.org The furan ring, being an electron-rich heterocycle, can act as the active hydrogen compound (nucleophile). libretexts.orggijash.comresearchgate.netadichemistry.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic furan. libretexts.orgwikipedia.org Given that this compound is a tertiary amine, it would not directly participate as the amine component in a classic Mannich reaction, which requires a primary or secondary amine to form the initial iminium ion. libretexts.org However, the furan ring itself is susceptible to attack by pre-formed iminium ions.
Petasis and Ugi Reactions
The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. acs.orgacs.org It is particularly effective with secondary amines. acs.orgacs.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org this compound could potentially serve as the secondary amine component if the furan ring were to be replaced by a suitable precursor. The reaction is believed to proceed through a boronate intermediate.
The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org While the classic Ugi reaction typically utilizes primary amines, modifications have been developed to incorporate secondary amines. acs.orgnih.govnih.gov Therefore, it is plausible that this compound could participate in such a reaction, acting as the amine component. The reaction mechanism is a sequence of reversible steps, culminating in an irreversible Mumm rearrangement. wikipedia.org
Factors Influencing Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are governed by several key factors:
Steric Hindrance: The bulkiness of the 4-methoxybenzyl and methyl groups attached to the nitrogen will sterically hinder the approach of electrophiles. vaia.com This can decrease the rate of reactions such as alkylation and acylation at the nitrogen center.
Electronic Effects: The electron-donating nature of the methoxy group on the benzyl ring and the inherent electron-richness of the furan ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. The basicity (pKa) of the amine is a crucial factor; a higher pKa generally correlates with faster deprotonation of zwitterionic intermediates in certain reactions. researchgate.net
Concentration of Reactants: As with most chemical reactions, increasing the concentration of the reactants will lead to a higher frequency of molecular collisions and thus an increased reaction rate. youtube.com
Temperature: Higher temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate. youtube.com Temperature also plays a significant role in the thermodynamics of a reaction, as described by the Gibbs free energy equation.
Catalyst: The presence of a catalyst can significantly lower the activation energy of a reaction, thereby increasing its rate without being consumed in the process. youtube.com This is particularly relevant for the cross-coupling reactions discussed (Buchwald-Hartwig and Chan-Lam).
Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
Exploration of Derivatives and Structural Analogues of N 4 Methoxybenzyl N Methylfuran 2 Amine
Positional Isomers of the Methoxybenzyl Moiety (e.g., N-(2-Methoxybenzyl), N-(3-Methoxybenzyl))
The position of the methoxy (B1213986) group on the benzyl (B1604629) ring significantly influences the electronic properties and spatial conformation of the molecule. While N-(4-Methoxybenzyl)-N-methylfuran-2-amine features the methoxy group in the para position, its ortho and meta isomers represent fundamental structural variations.
The ortho-isomer, N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS Number 1823268-47-8), is a known compound available commercially for research purposes. cymitquimica.com Detailed synthetic routes and characterization data in peer-reviewed literature are limited, but its availability suggests its use as a building block or reference compound in synthetic chemistry. The shift of the methoxy group to the C2 position introduces steric effects and the potential for intramolecular interactions not present in the para isomer. Similarly, the meta-isomer, N-(3-Methoxybenzyl)-N-methylfuran-2-amine, would present a different electronic distribution in the aromatic ring. The synthesis of such isomers would typically follow standard N-alkylation procedures, reacting 2-aminofuran with the corresponding methoxybenzyl halide.
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| N-(2-Methoxybenzyl)-N-methylfuran-2-amine | 1823268-47-8 | 217.27 | Methoxy group at C2 (ortho) position |
| N-(3-Methoxybenzyl)-N-methylfuran-2-amine | Not available | 217.27 | Methoxy group at C3 (meta) position |
| This compound | Not available | 217.27 | Methoxy group at C4 (para) position |
Analogues with Modified Benzyl Substitutions (e.g., N-(1-(4-Methoxyphenyl)ethyl), N-(2,3,4-trimethoxybenzyl))
Modifications to the benzyl portion of the molecule extend beyond simple positional isomerism. These changes can involve altering the benzylic carbon or adding multiple substituents to the aromatic ring.
One example involves the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where the core structure is modified to create a chiral amine. google.com In this process, p-methoxyphenylacetone is reacted with a chiral auxiliary, (R)-α-methylphenethylamine, to form an imine, which is then reduced to create a chiral amine intermediate. google.com This highlights a strategy for introducing stereocenters into analogues.
Further substitution on the phenyl ring is a common strategy to modulate activity. For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have been synthesized as potent inhibitors of tubulin polymerization. nih.govnih.gov Although part of a fused ring system, the synthesis demonstrates the incorporation of the trimethoxybenzoyl moiety, a heavily substituted analogue of the methoxybenzyl group. The synthesis involves the reaction of substituted 2-hydroxyacetophenones with 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone, followed by further modifications to yield the final products. nih.govnih.gov These examples show how the electronic and steric profile of the benzyl ring can be systematically altered.
Derivatives with Substituted Furan (B31954) Rings (e.g., 5-methylfuran-2-yl)
Introducing substituents onto the furan ring is another key avenue for creating derivatives. The reactivity of the furan ring allows for the introduction of various functional groups at different positions. Organosilanes have proven particularly useful in directing the regioselectivity of these substitutions. The placement of a silyl (B83357) group on the furan ring can control the position of incoming electrophiles or the silane (B1218182) can be directly replaced via ipso-substitution. scholaris.ca
For example, silyl-protected 3-hydroxymethylfurans can undergo an intramolecular silyl migration to generate 2,3-disubstituted furans. scholaris.ca This methodology provides a route to furan rings with specific substitution patterns that would be difficult to achieve otherwise. While specific literature on N-(4-Methoxybenzyl)-N-methyl-(5-methylfuran-2-yl)-amine is not abundant, general methods for the synthesis of multisubstituted furans are well-established. organic-chemistry.orgnih.gov These often involve metal-catalyzed cyclization reactions of appropriately functionalized acyclic precursors. organic-chemistry.org For example, copper(I)-catalyzed reactions can be used to generate polysubstituted furans from α-halo carbonyl compounds and dimethyl acetylenedicarboxylate. organic-chemistry.org
Amide Derivatives Incorporating the N-(4-Methoxybenzyl) Group (e.g., N-(4-methoxybenzyl)alkenamides)
The amine functionality in the parent structure can be replaced with an amide group, leading to a class of derivatives with distinct chemical properties. A series of novel fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, have been synthesized by reacting fatty acids with 4-methoxybenzylamine (B45378) using DCC and DMAP as catalysts. nih.gov These compounds were characterized by IR, NMR, and mass spectrometry. nih.gov
Another related class of compounds are the furan-2-carboxamides. For instance, N-(4-arylphenyl)furan-2-carboxamide derivatives have been synthesized starting from the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) to produce an intermediate, which then undergoes a Suzuki coupling reaction to introduce various aryl groups. researchgate.net Similarly, N-(4-benzoylphenyl)-2-furamides have been synthesized as potential antihyperlipidemic agents. researchgate.net These synthetic strategies show the versatility of forming amide linkages with either the furan or the methoxybenzyl moiety.
| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| N-(4-methoxybenzyl)undec-10-enamide | Undec-10-enoic acid, 4-methoxybenzylamine | Amide coupling (DCC/DMAP) | nih.gov |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Ricinoleic acid, 4-methoxybenzylamine | Amide coupling (DCC/DMAP) | nih.gov |
| N-(4-arylphenyl)furan-2-carboxamide | N-(4-bromophenyl)furan-2-carboxamide, Arylboronic acid | Suzuki Coupling | researchgate.net |
| N-(4-(4-Methylbenzamido)phenyl)furan-2-Carboxamide | Not specified | Amide coupling | nih.gov |
Furan-Containing Heterocyclic Derivatives and Fused Systems
The furan ring serves as a versatile scaffold for the synthesis of more complex heterocyclic and fused-ring systems. ijsrst.com Various synthetic methods have been developed to annulate a furan ring onto existing cyclic structures or to build fused systems from acyclic precursors.
One effective strategy involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov Deprotonation of these substrates with LHMDS leads to cyclization, and subsequent acid-catalyzed dehydration and isomerization yield fused furan ring systems. nih.gov This methodology has been successfully applied to the synthesis of fused furans from cycloalkenones and to the preparation of benzofurans from phenolic precursors. nih.gov
Benzofuran (B130515) derivatives, in particular, are a significant class of compounds. They can be synthesized through various routes, including the palladium-catalyzed coupling of o-iodophenols with alkynes (a modified Larock-type coupling) to yield 2-substituted benzofurans. nih.gov These benzofurans can then be further functionalized. nih.gov
Amine-Containing Heterocyclic Derivatives
The structural motif of a furan ring linked to an amine is a precursor for a variety of other amine-containing heterocyclic systems. Reductive amination of biomass-derived furanic aldehydes, such as furfural, is a key method for producing furan-containing amines. mdpi.com This reaction typically involves the condensation of the aldehyde with an amine to form an imine, which is subsequently hydrogenated over a heterogeneous catalyst. mdpi.com
Further chemical transformations can convert the furan-amine structure into different heterocyclic systems. For example, a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized by replacing a thiourea (B124793) group with a tetrazole scaffold. nih.gov This demonstrates how the furan-methylamine unit can be incorporated into other heterocyclic rings known for their biological relevance. Multicomponent reactions also provide a powerful tool for generating heterocyclic diversity. A one-pot reaction combining a furan-based electrophile with thiol and amine nucleophiles can generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net
Complex Multi-Ring Systems Integrating N-(4-Methoxybenzyl) and Furan Moieties
The integration of both the N-(4-methoxybenzyl) and furan moieties into larger, polycyclic frameworks represents the synthesis of highly complex chemical architectures. Research in this area often targets molecules with specific photophysical or biological properties.
An elegant example is the synthesis of naphtho[2,1-b]furan (B1199300) derivatives. mdpi.comnih.gov In this work, nitrostilbenes are reacted with aromatic enols in a process that leads to novel naphthodihydrofurans. Subsequent aromatization and electrocyclization can create valuable polycondensed, fully aromatic O-heterocycles. mdpi.comnih.gov Notably, compounds such as 1-(4-Methoxyphenyl)-2-(2-(methylsulfonyl)phenyl)naphtho[2,1-b]furan have been synthesized and fully characterized, directly incorporating the 4-methoxyphenyl (B3050149) group into a complex, furan-fused system. mdpi.com
Another approach to complex systems is the synthesis of chiral spiro-fused polycyclic compounds. The synthesis of a hydroxy-substituted spiro compound involved the lithiation of 2-(2-bromo-4-methoxyphenyl)-1-benzothiophene, followed by reaction with an indenobenzofuranone and an acid-promoted Friedel–Crafts cyclization to construct the spirocyclic core. mdpi.com
| Compound Name | 1H NMR (CDCl3, 400 MHz) δ | 13C NMR (CDCl3, 101 MHz) δ |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-(2-(methylsulfonyl)phenyl)naphtho[2,1-b]furan (6c) | 3.42 (s, 3H), 3.86 (s, 3H), 6.94 (d, J = 7.9 Hz, 2H), 7.29 (dt, J = 7.7, 1.2 Hz, 1H), 7.31–7.37 (m, 1H), 7.40–7.50 (m, 4H), 7.50–7.58 (m, 1H), 7.67 (dd, J = 8.9, 0.9 Hz, 1H), 7.80 (d, J = 9.0 Hz, 1H), 7.87 (dt, J = 8.4, 1.1 Hz, 1H), 7.94 (d, J = 8.2 Hz, 1H), 8.21 (d, J = 7.8 Hz, 1H) | 45.39, 55.38, 112.01, 114.25, 121.93, 122.67, 123.46, 124.64, 125.09, 126.27, 126.56, 128.70, 129.07, 129.61, 130.40, 130.57, 131.18, 132.09, 133.20, 133.90, 140.71, 148.69, 152.14, 159.39 |
Potential Research Applications of N 4 Methoxybenzyl N Methylfuran 2 Amine Chemical Utility
Role as Building Blocks in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. wikipedia.org N-(4-Methoxybenzyl)-N-methylfuran-2-amine fits this description due to its combination of reactive sites. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile precursor in organic chemistry. numberanalytics.com Similarly, the secondary amine linkage provides a point for further functionalization or can act as a key structural element in a larger molecule.
The presence of both the furan and the methoxybenzyl groups allows for a range of chemical transformations. The furan ring can participate in various reactions, including electrophilic substitution, cycloadditions, and metal-catalyzed coupling reactions. numberanalytics.com The tertiary amine can act as a base or nucleophile, while the methoxybenzyl group can influence the electronic properties of the molecule and can also be a target for modification, although it is often used as a stable protecting group for amines. The synthesis of related 2-aminobenzofuran derivatives highlights the utility of amino-heterocycles as building blocks for constructing fused ring systems. researchgate.net
Combinatorial chemistry leverages the systematic and repetitive connection of a set of different building blocks to create a large number of diverse compounds, known as a library. The structure of this compound is well-suited for this purpose. By treating the core scaffold of N-methylfuran-2-amine as a constant, variations can be introduced through the benzyl (B1604629) portion. A library of compounds could be generated by reacting N-methylfuran-2-amine with a diverse set of substituted benzyl halides or aldehydes (via reductive amination). This approach allows for the rapid generation of analogues with varying electronic and steric properties, which is a cornerstone of drug discovery and materials science research.
| Core Scaffold | Variable Building Block (Ar-CH₂-X) | Potential Final Compound | Potential Property Variation |
|---|---|---|---|
| N-methylfuran-2-amine | 4-Methoxybenzyl bromide | This compound | Electron-donating group |
| N-methylfuran-2-amine | 4-Nitrobenzyl bromide | N-methyl-N-(4-nitrobenzyl)furan-2-amine | Electron-withdrawing group |
| N-methylfuran-2-amine | 2,4-Dichlorobenzyl chloride | N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine | Steric hindrance and electronic effects |
| N-methylfuran-2-amine | Naphthalen-2-ylmethyl chloride | N-methyl-N-(naphthalen-2-ylmethyl)furan-2-amine | Increased hydrophobicity/π-stacking |
Furan and its derivatives are recognized as valuable building blocks for advanced organic materials, particularly in the field of organic electronics. numberanalytics.comntu.edu.sg The furan ring is an electron-rich heterocycle that can be incorporated into π-conjugated systems to create organic semiconductors. researchgate.netresearchgate.net These materials are used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
This compound can serve as a precursor to such materials. The furan ring provides the core heteroaromatic unit, and the amine linkage offers a point for polymerization or for attaching the molecule to other conjugated systems. For instance, furan-derived amines have been used to synthesize high-performance bio-based polymers like polybenzoxazines, which exhibit excellent thermal and adhesive properties. acs.org The electronic properties of the final material could be tuned by modifications to either the furan or the benzyl ring, making this compound a versatile starting point for materials with tailored optoelectronic characteristics.
Applications in Catalysis and Electrocatalysis
The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making the molecule a potential ligand for metal catalysts. The specific geometry and electronic nature of the molecule could allow it to form stable complexes with transition metals, influencing their catalytic activity.
While direct catalytic applications of this compound are not extensively documented, its structural motifs are common in ligand design. N-heterocyclic carbene (NHC) ligands, which are highly effective in transition-metal catalysis, are synthesized from precursors that can include aniline-type structures. The N-(4-methoxyphenyl) group in the target molecule is structurally similar to anilines. Furthermore, molecules containing both nitrogen and a heteroaromatic ring can act as bidentate or pincer ligands, which are known to form highly stable and active catalysts with metals like palladium and ruthenium. mdpi.com The combination of the "soft" nitrogen donor and the "hard" furan oxygen donor could offer unique coordination properties for transition metal centers, potentially leading to novel catalytic systems for cross-coupling, amination, or hydrogenation reactions.
Electrosynthesis offers an alternative to traditional chemical methods by using electrical potential to drive reactions. nih.gov Furan derivatives are known to undergo electrochemical reactions, such as oxidation, which can be used to synthesize valuable products like 2,5-furandicarboxylic acid (FDCA), a precursor to bio-based plastics. The electrochemical oxidation of furan rings often proceeds via radical intermediates and can be mediated by electrocatalysts.
The this compound molecule could be a substrate in such processes. The furan ring is susceptible to oxidation, and the tertiary amine group can also undergo electrochemical oxidation, such as in the Shono oxidation, to form an iminium cation intermediate. nih.gov This reactive intermediate can then be trapped by nucleophiles to create new, more complex molecules. The specific electrochemical behavior would depend on the reaction conditions, but the presence of multiple electroactive sites suggests potential for its use in developing novel electrosynthetic routes. nih.gov
Use in Analytical Methodologies
The characterization and quantification of this compound and related compounds rely on modern analytical techniques. Given its structure as a substituted furan and an N-aryl amine derivative, established methods for these compound classes are applicable.
Standard structural elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of protons and carbons, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. wikipedia.orgresearchgate.net For quantitative analysis, especially at low concentrations or in complex mixtures, hyphenated chromatographic techniques are essential. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), often coupled with a sample preparation step like solid-phase microextraction (SPME), is a powerful method for the sensitive and selective detection of furan derivatives. mdpi.comresearchgate.net Similarly, High-Performance Liquid Chromatography (HPLC) coupled with MS/MS is widely used for the analysis of N-substituted amines and other pharmaceutical impurities. nih.gov These methods allow for the separation of isomers and the quantification of the target analyte with high precision and accuracy.
| Technique | Purpose | Relevant Information |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the chemical structure by identifying the chemical environment of each hydrogen and carbon atom. researchgate.net |
| Mass Spectrometry (MS) | Molecular Weight & Structure | Provides the exact molecular weight (High-Resolution MS) and structural information from fragmentation patterns. wikipedia.org |
| Gas Chromatography-MS (GC-MS/MS) | Separation & Quantification | Ideal for volatile and semi-volatile compounds. Can separate isomers and provide high sensitivity, especially with SPME. mdpi.comresearchgate.net |
| Liquid Chromatography-MS (HPLC-MS/MS) | Separation & Quantification | Suitable for less volatile compounds. Widely used for analyzing N-substituted amines in various matrices. nih.gov |
| X-ray Crystallography | Definitive Structure Analysis | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net |
As Reference Standards for Spectroscopic Characterization
Currently, there is no documented evidence in peer-reviewed literature to suggest that this compound is used as a reference standard for spectroscopic characterization. Although related compounds are routinely characterized by methods such as NMR, FT-IR, and mass spectrometry as part of their synthesis and analysis, this specific molecule has not been established as a standard for calibration or comparison purposes.
Development of Sensing and Detection Applications (e.g., SERS Enhancement)
The potential of this compound in the development of sensing and detection applications, including as a signal enhancer in Surface-Enhanced Raman Scattering (SERS), is not described in the available scientific literature. SERS is a powerful analytical technique that relies on the interaction of molecules with plasmonic nanostructures to amplify Raman signals. While various organic molecules, including some amines and aromatic compounds, are studied for their SERS activity, research focusing on this compound for this purpose has not been published. General research indicates that furan derivatives can be utilized in colorimetric sensing of amines, but this has not been specifically linked to the title compound.
Intermediates in the Synthesis of Chemically Functionalized Molecules
The role of this compound as a key intermediate in the synthesis of other chemically functionalized molecules is not well-documented. Secondary amines and furan rings are common structural motifs in organic synthesis and medicinal chemistry. For instance, the N-(4-methoxybenzyl) group is often used as a protecting group for amines in multi-step syntheses. However, specific examples where this compound serves as the direct precursor for subsequent functionalization or elaboration into more complex molecules are not reported in the accessible literature.
Precursors for Optoelectronic Materials (e.g., Photo Sensitizers)
There is no scientific literature indicating that this compound is used as a precursor for optoelectronic materials such as photo-sensitizers. While molecules containing aromatic ethers and amine functionalities can be building blocks for materials with interesting photophysical properties, the pathway from this specific compound to a functional optoelectronic material has not been explored or reported.
Synthetic Targets in Exploratory Organic Chemistry
This compound does not appear to be a significant target in exploratory organic chemistry. Research in this field often focuses on the development of novel synthetic methodologies or the total synthesis of complex natural products or molecules with high potential for biological activity. The synthesis of relatively simple molecules like this compound would typically be for use as a building block rather than an end goal of a research program. Its availability from commercial suppliers further suggests it is viewed as a starting material rather than a challenging synthetic target.
Future Directions in Academic Research on N 4 Methoxybenzyl N Methylfuran 2 Amine
Development of Green Chemistry Approaches for Synthesis with Enhanced Sustainability
The synthesis of functionalized amines and furan (B31954) derivatives is often reliant on traditional methods that may involve harsh conditions, hazardous reagents, and significant waste generation. Future research should prioritize the development of sustainable synthetic routes to N-(4-Methoxybenzyl)-N-methylfuran-2-amine, aligning with the principles of green chemistry.
Key areas of investigation could include:
Catalyst Innovation: Employing environmentally benign and recyclable catalysts. For instance, silica-supported iodine has been shown to be an effective and eco-friendly catalyst for similar multi-component reactions under microwave irradiation. nih.gov For the reductive amination pathways, developing heterogeneous catalysts based on non-precious metals could offer a sustainable alternative to traditional reagents. mdpi.com
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov
Green Solvents: Exploring the use of biomass-derived solvents, ionic liquids, or performing reactions under solvent-free conditions to minimize the environmental impact associated with volatile organic compounds (VOCs).
A comparison of potential green synthesis strategies is outlined in the table below.
| Synthesis Strategy | Catalyst Type | Energy Source | Solvent System | Potential Advantages |
| One-Pot Reductive Amination | Heterogeneous (e.g., Ni@C/Al2O3) | Conventional Heating | Bio-derived (e.g., Cyrene) | High atom economy, catalyst recyclability. mdpi.com |
| Microwave-Assisted Coupling | Solid-supported (e.g., SiO2-I2) | Microwave Irradiation | Solvent-free | Rapid reaction times, reduced energy use, simple work-up. nih.gov |
| Biocatalytic Amination | Transaminase/Amine Dehydrogenase | Ambient Temperature | Aqueous Buffer | High selectivity, mild conditions, renewable catalyst source. acs.org |
Advanced Spectroscopic Studies for Deeper Understanding of Conformational Dynamics
The structural flexibility of this compound, particularly the potential for rotation around the C(furan)-N and N-C(benzyl) bonds, gives rise to a complex conformational landscape. A thorough understanding of these conformational dynamics is critical, as different conformers can exhibit distinct physical and chemical properties.
Future research should employ a combination of advanced spectroscopic techniques and computational methods to map this landscape. researchgate.netnih.gov
Multidimensional NMR Spectroscopy: Techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons on the furan, benzyl (B1604629), and methyl groups, offering direct evidence of the preferred spatial arrangement and relative orientation of these fragments in solution.
Vibrational Spectroscopy (IR and Raman): High-resolution FT-IR and FT-Raman spectroscopy, especially when conducted in a supersonic jet, can identify distinct vibrational modes corresponding to individual conformers. researchgate.net Comparing experimental spectra with theoretical predictions from quantum chemical calculations can aid in the definitive assignment of observed conformers. dntb.gov.ua
Variable-Temperature Studies: Analyzing spectroscopic data over a range of temperatures can provide thermodynamic information about the relative stability of different conformers and the energy barriers to their interconversion.
These studies will clarify how intramolecular interactions, such as steric hindrance and weak hydrogen bonds, govern the molecule's three-dimensional structure. nih.govumanitoba.ca
Expansion of Computational Studies to Predict Novel Chemical Properties and Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before engaging in extensive laboratory work. edu.krddntb.gov.ua For this compound, DFT studies can provide profound insights into its electronic structure and reactivity.
Future computational investigations should focus on:
Molecular Geometry and Conformational Analysis: Performing geometry optimizations to identify all stable conformers and their relative energies, corroborating experimental findings from spectroscopic studies. umanitoba.camanchester.ac.uk
Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity, kinetic stability, and optoelectronic properties. edu.krdresearchgate.net The distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to visualize electron-rich and electron-poor regions of the molecule. This can predict sites susceptible to intermolecular interactions, including hydrogen bonding and electrophilic attack. researchgate.net
These theoretical predictions can guide synthetic efforts, helping to anticipate reaction outcomes and design experiments to test for novel reactivity. researchgate.net
Detailed Investigation of Mechanistic Pathways for Undiscovered Transformations
The furan ring is known for its versatile reactivity, capable of participating in various transformations including cycloadditions and ring-opening reactions. numberanalytics.comresearchgate.net The presence of the amine substituent is expected to heavily influence this reactivity. Future research should aim to uncover and mechanistically elucidate novel transformations of this compound.
Potential areas for exploration include:
Electrophilic Aromatic Substitution: While the amino group activates the furan ring, its reactivity towards various electrophiles remains to be systematically studied. Mechanistic investigations could determine the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation.
Diels-Alder and Cycloaddition Reactions: 2-Aminofurans can act as dienes in [4+2] cycloaddition reactions. researchgate.net A detailed study of the reaction of the title compound with various dienophiles could lead to the synthesis of complex, nitrogen-containing bridged bicyclic systems. Mechanistic studies would focus on the stereochemical and regiochemical outcomes.
Oxidative Ring-Opening: Investigating the molecule's behavior under various oxidative conditions could reveal pathways to novel linear compounds, leveraging the furan ring as a masked dicarbonyl functionality.
These investigations would likely involve a combination of kinetic studies, intermediate trapping experiments, isotopic labeling, and DFT calculations to map potential energy surfaces and identify transition states. rsc.org
Rational Design and Synthesis of Structurally Diversified Analogues for Structure-Property Relationship Elucidation in Materials Science
Furan-based polymers are an emerging class of materials derived from renewable resources, with applications in thermosetting resins and advanced composites. numberanalytics.comresearchgate.net The unique electronic properties of the this compound scaffold make it an intriguing building block for novel functional materials.
Future work should focus on the rational design and synthesis of a library of analogues to establish clear structure-property relationships. Modifications could include:
Substitution on the Furan Ring: Introducing electron-withdrawing or electron-donating groups at the C3, C4, or C5 positions to tune the electronic properties (e.g., HOMO/LUMO levels) of the monomer.
Variation of the Benzyl Group: Replacing the methoxy (B1213986) substituent with other groups (e.g., nitro, cyano, alkyl) or altering its position on the aromatic ring to modulate electronic and steric effects.
Modification of the Amine Substituents: Replacing the N-methyl group with larger alkyl or aryl groups to study the impact on solubility, processability, and intermolecular packing in the solid state.
By systematically synthesizing these analogues and characterizing their thermal, optical, and electronic properties, it will be possible to develop a comprehensive understanding of how specific structural features influence macroscopic material properties. This knowledge is crucial for designing future furan-based materials with tailored characteristics for applications in organic electronics, coatings, or advanced polymers. researchgate.netmdpi.com
Q & A
Q. What are the optimal synthetic routes for N-(4-Methoxybenzyl)-N-methylfuran-2-amine?
- Methodological Answer : A two-step approach is recommended:
Alkylation : React furan-2-amine with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield N-(4-methoxybenzyl)furan-2-amine.
N-Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methyl group.
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography is typically required. Yield optimization may depend on solvent choice (polar aprotic solvents preferred) and temperature control (reflux at 80–100°C) .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and spatial arrangement of the 4-methoxybenzyl and methyl groups on the furan ring. For example, similar compounds (e.g., thiadiazole analogs) have been characterized with R-factors < 0.05 .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts:
- Furan protons: δ 6.2–7.0 ppm (split due to substituents).
- Methoxy group: δ ~3.8 ppm (singlet).
- N-Methyl group: δ ~2.9 ppm (singlet) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the key reactivity patterns of the furan ring in this compound?
- Methodological Answer : The furan ring’s electron-rich nature makes it prone to electrophilic substitution. For example:
- Nitration : React with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of the furan.
- Halogenation : Use Cl₂ or Br₂ in acetic acid for regioselective halogenation.
- Caution : Over-substitution can occur; monitor stoichiometry. Compare reactivity to benzoxazole derivatives, where electron-withdrawing groups (e.g., fluorine) modulate reaction rates .
Advanced Research Questions
Q. How does the electronic effect of the 4-methoxybenzyl group influence the compound’s reactivity?
- Methodological Answer : The 4-methoxybenzyl group is electron-donating due to the methoxy substituent, which:
- Enhances Nucleophilicity : Increases electron density on the adjacent nitrogen, facilitating alkylation or acylation reactions.
- Stabilizes Charge : Impacts acid-base behavior (pKa shifts) and metal coordination (e.g., in catalysis).
- Experimental Validation : Compare reaction rates with analogs lacking the methoxy group (e.g., N-benzyl derivatives) using kinetic studies or DFT calculations .
Q. What strategies resolve contradictions in synthetic yields reported for similar N-substituted furanamines?
- Methodological Answer : Discrepancies may arise from:
- Protecting Group Interference : Competing reactions of the furan ring during alkylation. Use orthogonal protecting groups (e.g., Boc) for the amine.
- Solvent Effects : Polar solvents (DMF, DMSO) improve solubility but may promote side reactions. Test alternatives like THF or acetonitrile.
- Case Study : In N-(4-methoxybenzyl)-N-isopropylamine synthesis, NaBH₄ reduction of imines achieved 96% yield, whereas alternative reductants (e.g., LiAlH₄) may vary .
Q. How can computational modeling predict biological targets for this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs). The furan ring’s planarity and methoxy group’s hydrogen-bonding capacity are critical for binding.
- SAR Analysis : Compare with bioactive benzoxazole derivatives (e.g., antimicrobial agents ).
- Validation : Pair predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
